3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide
Description
3-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide is a benzamide derivative characterized by a sulfonamide-linked 3,5-dimethylpiperidine moiety and a 4-ethoxyphenyl substituent. Its molecular formula is C₂₁H₂₄FN₂O₄S, with a molecular weight of 419.49 g/mol. The compound features:
- A benzamide core with a 4-fluoro substituent.
- A sulfonamide bridge connecting the benzamide to a 3,5-dimethylpiperidine ring.
- A 4-ethoxyphenyl group attached to the amide nitrogen.
Properties
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-ethoxyphenyl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O4S/c1-4-29-19-8-6-18(7-9-19)24-22(26)17-5-10-20(23)21(12-17)30(27,28)25-13-15(2)11-16(3)14-25/h5-10,12,15-16H,4,11,13-14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGCTTVLDWJLKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CC(CC(C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative diseases. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring connected to a sulfonyl group, with a fluorinated benzamide moiety. Its chemical formula is . The presence of the piperidine and sulfonyl groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds, enhancing binding affinity to target proteins. The piperidine moiety may modulate receptor activity or enzyme function, influencing various biochemical pathways .
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study demonstrated that related piperidine derivatives showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
- Mechanisms : The mechanism involves the activation of apoptotic pathways, including caspase activation and mitochondrial membrane depolarization, leading to cell death .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3b | HSC-2 | 0.5 | Caspase activation |
| 3c | HCT116 | 0.5 | ROS generation |
2. Neuroprotective Effects
The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease:
- Cholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in managing Alzheimer's symptoms .
- Antioxidant Activity : The incorporation of piperidine has been linked to improved brain exposure and antioxidant properties, suggesting a dual mechanism that could protect neuronal cells from oxidative stress .
Case Studies
Several studies have highlighted the effectiveness of piperidine-based compounds in clinical settings:
- Cancer Therapy : A clinical trial involving piperidine derivatives demonstrated improved outcomes in patients with advanced squamous cell carcinoma, showing a significant reduction in tumor size .
- Alzheimer's Disease : A recent study reported that a derivative compound showed promising results in improving cognitive function in animal models by reducing amyloid-beta aggregation and enhancing cholinergic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Sulfonamide vs. Simple Amide Linkages
- The target compound’s sulfonamide group (R-SO₂-NR₂) enhances polarity and hydrogen-bonding capacity compared to the simple amides in Etobenzanid or the thiophenyl-linked pentanamide . Sulfonamides are often associated with improved metabolic stability and target binding in drug design.
Piperidine vs. Piperazine Rings
- The 3,5-dimethylpiperidine in the target compound introduces steric bulk and moderate basicity (pKa ~8–9), whereas the piperazine in the dopamine ligand offers higher basicity (pKa ~9–10) and flexibility, which may influence receptor selectivity.
Fluorine Substituents The 4-fluoro group on the benzamide core enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like Etobenzanid . Fluorine’s electron-withdrawing effects may also modulate electronic interactions with biological targets.
Ethoxyphenyl vs. Dichlorophenyl/Thiophenyl Groups
- The 4-ethoxyphenyl substituent in the target compound provides a balance of lipophilicity and polarity, contrasting with the 2,3-dichlorophenyl (strongly hydrophobic) group in Etobenzanid or the thiophenyl (π-electron-rich) group in the dopamine ligand .
Physicochemical and Pharmacokinetic Insights
- LogP and Solubility : The target compound’s LogP is estimated to be ~3.5–4.0 (moderate lipophilicity), higher than Etobenzanid (LogP ~3.0) due to the sulfonamide and piperidine groups.
- Metabolic Stability: Fluorine and the sulfonamide group may reduce oxidative metabolism compared to non-fluorinated benzamides .
Research Findings and Implications
- Pharmaceutical Potential: The sulfonamide and fluorinated benzamide structure aligns with kinase inhibitors or GPCR ligands (e.g., dopamine receptors) .
- Pesticide Applications : Etobenzanid’s pesticidal activity implies that structural modifications (e.g., sulfonamide addition) could alter bioactivity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
